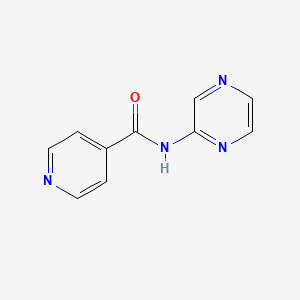![molecular formula C10H11NO4 B6257922 2-[(methylcarbamoyl)oxy]-2-phenylacetic acid CAS No. 99060-75-0](/img/no-structure.png)
2-[(methylcarbamoyl)oxy]-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methylcarbamoyl)oxy]-2-phenylacetic acid (also known as 2-MPA) is an organic compound that is commonly used in scientific research and experiments. It is a derivative of acetic acid and has a wide range of applications, from biological research to laboratory experiments. 2-MPA has been found to have a variety of biochemical and physiological effects and has been used in numerous experiments to study the effects of various compounds and drugs.
Scientific Research Applications
2-MPA has a wide range of applications in scientific research, including drug development and biological research. It has been used to study the effects of various compounds and drugs on the body, as well as to identify potential new drugs. It has also been used to study the effects of various hormones and neurotransmitters on the body. In addition, 2-MPA has been used to study the effects of various environmental toxins on the body.
Mechanism of Action
2-MPA works by binding to specific receptors in the body and activating them. This leads to a variety of biochemical and physiological effects, such as the regulation of hormones, neurotransmitters, and other biological processes. 2-MPA also has the ability to inhibit certain enzymes, which can lead to a variety of different effects.
Biochemical and Physiological Effects
2-MPA has been found to have a variety of biochemical and physiological effects. It has been shown to have a strong effect on the regulation of hormones, neurotransmitters, and other biological processes. It has also been found to have an effect on the metabolism of drugs, as well as the absorption and distribution of drugs in the body. In addition, 2-MPA has been found to have an effect on the immune system, as well as the cardiovascular system.
Advantages and Limitations for Lab Experiments
2-MPA has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in a laboratory. It is also non-toxic and has a wide range of applications in scientific research. However, 2-MPA does have some limitations for laboratory experiments. It is not very stable and can easily decompose in the presence of heat or light. It is also not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
2-MPA has a wide range of potential future directions. It could be used to study the effects of various compounds and drugs on the body, as well as to identify potential new drugs. It could also be used to study the effects of various environmental toxins on the body. In addition, 2-MPA could be used to study the effects of various hormones and neurotransmitters on the body. Finally, 2-MPA could be used to study the effects of various drugs on the metabolism and absorption of drugs in the body.
Synthesis Methods
2-MPA is synthesized through a two-step process. First, acetic acid is reacted with methyl carbamate in the presence of an acid catalyst to form 2-MPA. Second, 2-MPA is then reacted with phenylacetic acid in the presence of a base catalyst to form the final product. The reaction is usually carried out at a temperature of 80°C and a pressure of 1.2 atm. The reaction is highly efficient, with a yield of up to 99%.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(methylcarbamoyl)oxy]-2-phenylacetic acid involves the reaction of phenylacetic acid with methyl isocyanate followed by hydrolysis of the resulting methyl N-phenylcarbamate.", "Starting Materials": [ "Phenylacetic acid", "Methyl isocyanate", "Sodium hydroxide", "Water" ], "Reaction": [ "Phenylacetic acid is reacted with excess methyl isocyanate in the presence of a catalyst such as triethylamine to form methyl N-phenylcarbamate.", "The resulting methyl N-phenylcarbamate is then hydrolyzed with sodium hydroxide and water to form 2-[(methylcarbamoyl)oxy]-2-phenylacetic acid." ] } | |
CAS RN |
99060-75-0 |
Product Name |
2-[(methylcarbamoyl)oxy]-2-phenylacetic acid |
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)